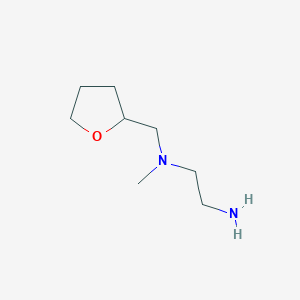

(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine

Description

Properties

IUPAC Name |

N'-methyl-N'-(oxolan-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(5-4-9)7-8-3-2-6-11-8/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITWIBORFDYHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Conditions

A structurally analogous synthesis of N-Cyclopentyl-ethane-1,2-diamine demonstrates the utility of reductive amination. Ethylenediamine reacts with cyclopentanone in methanol under acidic conditions (acetic acid), using sodium cyanoborohydride (NaBH3CN) as the reducing agent. Molecular sieves (4 Å) are employed to absorb water, shifting the equilibrium toward imine formation. After 48 hours, the product is isolated via vacuum distillation with a 35% yield.

For the target compound, a plausible pathway involves:

-

Oxolane-2-carbaldehyde as the carbonyl component.

-

Methyl(2-aminoethyl)amine as the primary amine.

-

NaBH3CN or sodium triacetoxyborohydride (STAB) as the reducing agent.

Key challenges include steric hindrance from the oxolane ring and regioselectivity in imine formation. Optimizing the molar ratio of amine to carbonyl (e.g., 8:1 as in) may improve yields.

Purification and Characterization

Post-reduction, the crude product is typically extracted with methylene chloride, washed with basic brine, and distilled under vacuum. Nuclear magnetic resonance (NMR) analysis of analogous compounds reveals distinct shifts for oxolane protons (δ 1.24–1.87 ppm) and methylene groups adjacent to nitrogen (δ 2.61–2.80 ppm).

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions leverage halogenated intermediates to introduce amine functionalities. This method is particularly effective for constructing the methyl(oxolan-2-ylmethyl)amine segment.

Halogenated Oxolane Derivatives

A patent detailing sulfonyl alkylamine synthesis highlights the use of 2-(methylsulfonyl)ethyl tosylate as an electrophilic intermediate. Similarly, 2-(chloromethyl)oxolane could react with methyl(2-aminoethyl)amine in a polar aprotic solvent (e.g., dimethylformamide).

Table 1: Reaction Conditions for Nucleophilic Substitution

| Parameter | Value | Source |

|---|---|---|

| Electrophile | 2-(chloromethyl)oxolane | |

| Nucleophile | Methyl(2-aminoethyl)amine | – |

| Solvent | DMF, 50°C | |

| Base | Triethylamine | |

| Reaction Time | 12–24 hours |

The reaction proceeds via an SN2 mechanism, with triethylamine scavenging HCl. Purification involves aqueous workup and column chromatography.

Catalytic Hydrogenation of Protected Intermediates

Catalytic hydrogenation is critical for deprotecting benzyl or dibenzyl groups in amine synthesis. A patent describes the hydrogenolysis of 2-(N,N-dibenzylamino)ethyl methyl sulfone using Raney nickel (20 kg H2 pressure, 50°C), yielding 2-(amino)ethyl methyl sulfone.

Application to Target Compound

If the oxolane-bearing amine is protected with benzyl groups, hydrogenation over Pd/C or Raney Ni could cleave the C–N bonds selectively. For example:

-

N,N-Dibenzyl-(oxolan-2-ylmethyl)amine → (Oxolan-2-ylmethyl)amine via H2/Pd-C.

Table 2: Hydrogenation Parameters from Analogous Reactions

Oxolane Ring Formation via Cyclization

The oxolane ring can be synthesized de novo through acid-catalyzed cyclization of diols or haloalcohols. A study on oxolane ammonium salts illustrates the cyclization of ribitol (a pentitol) in 2M HCl, yielding (2R,3S)-2-(hydroxymethyl)oxolan-3-ol.

Adapting Cyclization for Amine Functionalization

-

Starting Material : 2-Amino-1,5-pentanediol.

-

Cyclization : Treat with HCl(aq) to form oxolan-2-ylmethanol.

-

Functionalization : Convert the hydroxyl group to a leaving group (e.g., tosylate) for subsequent amination.

This approach ensures stereochemical control, critical for bioactive derivatives.

Salt Formation and Purification

The final step often involves salt formation to enhance stability and crystallinity. The patent outlines converting free amines to hydrochlorides by treating with HCl in ethanol (pH 2). Filtration and recrystallization yield high-purity salts.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

Substitution: The amino and oxolan-2-ylmethyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H18N2O and features both an aminoethyl group and an oxolan-2-ylmethyl group. Its structural uniqueness contributes to its reactivity in chemical synthesis and biological interactions.

Molecular Structure Representation:

- IUPAC Name: N'-methyl-N'-(oxolan-2-ylmethyl)ethane-1,2-diamine

- Molecular Weight: 158.24 g/mol

- Canonical SMILES: CN(CCN)CC1CCCO1

Chemistry

(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, such as:

- Oxidation : It can be oxidized to form oxides or other derivatives.

- Reduction : The compound can undergo reduction to yield more reduced forms.

- Substitution : The functional groups can participate in substitution reactions, allowing for the introduction of new functionalities.

Biology

In biological research, this compound is explored for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate significant activity against microbial strains like E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) of 15 µg/mL and 10 µg/mL respectively.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| C. albicans | 20 µg/mL |

- Neuroactive Properties : The compound may influence neurotransmitter systems, suggesting potential benefits in treating neurological disorders by enhancing synaptic plasticity.

Cytotoxicity Studies

Cytotoxicity assays have shown that derivatives of this compound can selectively inhibit cancer cell lines such as HepG2:

| Concentration (µM) | % Cell Viability (HepG2) |

|---|---|

| 0 | 100 |

| 20 | 80 |

| 40 | 65 |

| 80 | 50 |

This indicates a potential for developing targeted cancer therapies.

Antimicrobial Research

A study synthesized derivatives of amine compounds, revealing promising results against resistant strains of Mycobacterium tuberculosis, highlighting the compound's potential as an antimicrobial agent.

Neuropharmacology

Research demonstrated that compounds similar to this compound enhanced cognitive function in rodent models, indicating possible applications in neurodegenerative disease treatments.

Cancer Therapeutics

Investigations into the cytotoxic effects revealed that modifications to this compound could enhance selectivity towards cancer cells while minimizing toxicity to normal cells, paving the way for novel anticancer agents.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The aminoethyl and oxolan-2-ylmethyl groups allow it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s molecular formula is C₈H₁₈N₂O (molecular weight: 158.24 g/mol). Below is a comparative analysis with structurally related amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties/Applications |

|---|---|---|---|---|

| (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine | C₈H₁₈N₂O | 158.24 | 2-aminoethyl, methyl, THF-methyl | Potential receptor spacer, catalytic modifier |

| 2-(2-Methyloxolan-2-yl)ethan-1-amine | C₇H₁₅NO | 129.20 | THF-methyl, primary amine | Collision cross-section studies, structural analysis |

| Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine | C₈H₁₇NO | 143.23 | Isopropyl, THF-methyl | Organic synthesis intermediate |

| 2-(4-Methylphenyl)ethylamine | C₁₄H₂₁NO | 219.32 | Aromatic ethyl, THF-methyl | Industrial research (non-medical) |

| Benzilylcholine mustard | C₂₀H₂₄ClNO₂ | 357.87 | Benzilate, 2-chloroethylamine | Muscarinic antagonist, alkylating agent |

Key Observations :

- Hydrophobicity : The THF group enhances lipophilicity compared to simpler amines like ethylenediamine. This may improve membrane permeability in biological systems but reduce solubility in polar solvents .

- Basicity : The tertiary amine in the target compound is less basic than primary amines (e.g., 2-(2-methyloxolan-2-yl)ethan-1-amine) due to reduced electron donation from substituents .

Biological Activity

(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine is an organic compound characterized by the presence of an amine functional group and a cyclic ether moiety (oxolane). This unique structure allows it to participate in various biological interactions, making it a subject of interest in pharmacological research. This article explores its biological activity, including antimicrobial properties, neuroactive effects, and potential cytotoxicity against cancer cell lines.

Chemical Structure and Properties

The compound can be represented as follows:

This structure includes:

- Aminoethyl group : Contributes to the compound's reactivity and potential interactions with biological systems.

- Oxolane ring : Provides a cyclic structure that may influence the compound's pharmacokinetics and biological effects.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl and oxolan-2-ylmethyl groups allow for modulation of various cellular processes, potentially influencing neurotransmitter systems and metabolic pathways.

1. Antimicrobial Activity

Research indicates that many amine-containing compounds possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against various microbial strains, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| C. albicans | 20 µg/mL |

These results warrant further investigation into its potential as a therapeutic agent in treating infections.

2. Neuroactive Properties

Compounds with amino groups can cross the blood-brain barrier, influencing neurotransmitter systems. This compound may modulate neurotransmission, potentially offering therapeutic benefits in neurological disorders. Studies have shown that similar compounds can enhance synaptic plasticity and cognitive function.

3. Cytotoxic Effects

Preliminary cytotoxicity assays indicate that certain derivatives of this compound exhibit selective toxicity against cancer cell lines, such as HepG2. The mechanism appears to involve cell cycle arrest in the S phase, leading to inhibited proliferation.

| Concentration (µM) | % Cell Viability (HepG2) |

|---|---|

| 0 | 100 |

| 20 | 80 |

| 40 | 65 |

| 80 | 50 |

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Research : A study focused on synthesizing derivatives of amine compounds showed promising results against resistant strains of Mycobacterium tuberculosis.

- Neuropharmacology : Research demonstrated that similar compounds enhanced cognitive function in rodent models, suggesting potential applications in treating neurodegenerative diseases.

- Cancer Therapeutics : Investigations into the cytotoxic effects revealed that specific modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography or recrystallization.

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, oxolane protons at δ 3.5–4.0 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-O-C in oxolane at ~1100 cm⁻¹) .

- Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N ratios .

Data Interpretation Tip : Cross-reference with computational models (e.g., DFT for tautomeric stability) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on analogous amines (e.g., ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA-compliant sensors .

- Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under refrigeration (2–8°C) away from oxidizers .

Emergency Measures : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability : Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) and compare with certified reference standards .

- Solvent Effects : Test solubility in multiple solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature .

- Hygroscopicity : Conduct Karl Fischer titration to quantify water content in samples .

Case Study : If conflicting stability data exist, perform accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

Advanced: What experimental designs optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity) .

- Kinetic Studies : Monitor reaction rates via in-situ FTIR or NMR to identify rate-limiting steps .

- Catalyst Screening : Compare Pd/C, Raney Ni, or enzymatic catalysts for selectivity in reductive amination .

Example : A 2³ factorial design (temperature: 25–60°C, solvent: DMF vs. THF, base: K₂CO₃ vs. Et₃N) can identify optimal conditions for alkylation .

Advanced: How to assess environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- OECD 301F Test : Measure aerobic biodegradability in activated sludge; track CO₂ evolution over 28 days .

- Hydrolysis Studies : Incubate at pH 3–9 (37°C) and analyze degradation products via GC-MS .

- QSAR Modeling : Predict ecotoxicity using software like EPI Suite to estimate LC50 for aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.